molecular formula C17H13BrN4O B11668392 N'-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668392
M. Wt: 369.2 g/mol
InChI Key: TXABMMFFQCSRKO-YBFXNURJSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an electron donor, interacting with metal ions to form stable complexes. These complexes can then participate in various biochemical pathways, leading to the inhibition of enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile compound for further functionalization. Additionally, its pyrazole ring structure contributes to its stability and potential biological activity.

Properties

Molecular Formula

C17H13BrN4O

Molecular Weight

369.2 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13BrN4O/c18-14-8-6-12(7-9-14)11-19-22-17(23)16-10-15(20-21-16)13-4-2-1-3-5-13/h1-11H,(H,20,21)(H,22,23)/b19-11+

InChI Key

TXABMMFFQCSRKO-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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